3-(Bromomethyl)-2,6-dimethoxypyridine
Description
Properties
CAS No. |
934286-66-5 |
|---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-(bromomethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
CGZARUONTNTXET-UHFFFAOYSA-N |
SMILES |
COC1=NC(=C(C=C1)CBr)OC |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)OC |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-(Bromomethyl)-2,6-dimethoxypyridine serves as an important building block in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions, particularly the Suzuki–Miyaura cross-coupling reaction, allows for the formation of carbon–carbon bonds essential for constructing complex structures.
- Table 1: Synthetic Applications of this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Forms bipyridine derivatives | |
| Alkylation | Acts as an electrophile in nucleophilic substitutions | |
| Coordination Chemistry | Forms ligands for metal complexes |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the bromomethyl group enhances its reactivity towards biological targets.
- Case Study: Anticancer Activity
- Table 2: Biological Activities of Derivatives
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the development of specialty chemicals and materials. Its role as a monomer or cross-linking agent aids in producing polymers with desirable properties.
- Case Study: Polymer Development
- The compound has been used to synthesize novel polymers that exhibit enhanced thermal stability and mechanical properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group serves as a primary site for nucleophilic substitution, enabling diverse functionalization.
Reaction with Amines
Primary and secondary amines undergo alkylation via SN2 mechanisms. For example:
-
Reaction with methylamine in ethanol at 140°C yields 3-(methylaminomethyl)-2,6-dimethoxypyridine, a precursor for bioactive molecules .
-
Bulky amines require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilicity.
Reaction with Thiols
Thiols substitute the bromine atom to form stable thioethers. For instance:
-
4-Methylbenzenethiol in DMF with NaH produces 3-((p-tolylthio)methyl)-2,6-dimethoxypyridine, a key intermediate for sulfur-containing ligands .
Reaction with Alcohols
Methanol or ethanol in basic conditions (e.g., NaH) generates ether derivatives, though competing esterification may occur with carboxylate nucleophiles .
Cross-Coupling Reactions
While less common than substitution, palladium-catalyzed couplings are feasible under tailored conditions:
Elimination Reactions
Strong bases (e.g., DBU) induce dehydrohalogenation, forming 3-methylene-2,6-dimethoxypyridine. This alkene derivative is useful for further cycloaddition or polymerization reactions.
Pharmaceutical Intermediates
-
Substitution with heteroatom-containing nucleophiles (e.g., morpholine) produces dopamine D3 receptor-selective ligands, critical for neurological drug development .
Macrocyclic Ligands
Reaction with dithiols or diamines forms chelating agents for transition metals, as demonstrated in synthesizing quinoxaline-pyridine hybrids for catalytic applications .
Table 1: Nucleophilic Substitution Reactions
Table 2: Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 24h | 3-(Phenylmethyl)-2,6-dimethoxypyridine | 45% |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via a bimolecular mechanism (SN2), with rate dependence on solvent polarity and base strength.
-
Elimination : Follows an E2 pathway, requiring steric bulk to favor alkene formation over substitution.
Comparative Reactivity
The electron-donating methoxy groups at the 2- and 6-positions slightly deactivate the pyridine ring but have minimal impact on the bromomethyl group’s electrophilicity. This contrasts with 3-bromo-2,6-dimethoxypyridine, where bromine directly on the ring enables aromatic substitution.
Stability and Handling
-
Stable under inert atmospheres at RT but degrades in humid conditions.
-
Store in sealed containers with desiccants to prevent hydrolysis of the C-Br bond.
This compound’s versatility in nucleophilic substitution and limited cross-coupling reactivity makes it invaluable for modular synthesis in medicinal and materials chemistry. Ongoing research explores its utility in synthesizing advanced heterocycles and bioactive molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The electronic and steric effects of substituents on pyridine derivatives critically determine their reactivity. Key comparisons include:
2,6-Dimethoxypyridine (Parent Compound)
- Structure : Methoxy groups at 2- and 6-positions.
- Acidity : Methoxy groups exert electron-donating (+M) effects, reducing acidity at adjacent positions. For 2,6-dimethoxypyridine, the 3- and 5-positions are less acidic compared to halogenated analogues due to competing inductive and resonance effects .
- Applications: Limited utility in antiproliferative agents due to reduced activity in derivatives like isocombretastatin .
3-Bromo-5-(dimethoxymethyl)pyridine
- Structure : Dimethoxymethyl group at the 5-position and bromine at the 3-position.
3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine
- Structure : Fluorine atoms at 2- and 6-positions, methoxymethoxy group at 5-position.
- Reactivity : Fluorine’s strong electron-withdrawing (-I) effect increases acidity at the 3- and 5-positions, enhancing susceptibility to deprotonation or nucleophilic attack. This contrasts with the methoxy-dominated electronic profile of 3-(bromomethyl)-2,6-dimethoxypyridine .
Physicochemical Properties
A comparison of key properties is summarized below:
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(bromomethyl)-2,6-dimethoxypyridine generally follows a two-step approach:
- Introduction of methoxy groups at the 2 and 6 positions of the pyridine ring.
- Bromomethylation at the 3 position, often via bromination of a methyl group or direct bromomethylation.
Synthesis from 2,6-Dimethoxypyridine
A common starting material is 2,6-dimethoxypyridine, which can be selectively functionalized at the 3 position.
Bromomethylation via N-Bromosuccinimide (NBS)
- Step 1: 2,6-dimethoxypyridine is methylated at the 3-position using a methylating agent (e.g., formaldehyde and a reducing agent, or methyl iodide with a base).
- Step 2: The resulting 3-methyl-2,6-dimethoxypyridine is subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (such as benzoyl peroxide) and a suitable solvent (e.g., carbon tetrachloride or dichloromethane). This selectively converts the methyl group at the 3-position to a bromomethyl group.
Reaction Scheme:
$$
\text{2,6-dimethoxypyridine} \xrightarrow{\text{Methylation}} \text{3-methyl-2,6-dimethoxypyridine} \xrightarrow{\text{NBS, Initiator}} \text{this compound}
$$
Alternative Bromomethylation Approaches
- Direct bromomethylation using formaldehyde and hydrobromic acid, or paraformaldehyde with HBr, is less common due to selectivity issues but may be considered for certain substrate scopes.
Synthesis via Pyridone Intermediates
Some patents describe the preparation of bromo-methoxy pyridine derivatives via pyridone intermediates, which may be adapted for the target compound.
- Step 1: 3-pyridone is brominated to yield 2-bromo-3-pyridone.
- Step 2: The pyridone is methylated (e.g., with methyl iodide in the presence of sodium in methanol) to introduce methoxy groups.
- Step 3: The resulting bromo-methoxy pyridine can be further functionalized, though this route is more suited for 2-bromo-3-methoxypyridine rather than the this compound target.
Synthesis via Lutidine Derivatives
Preparation methods for 2,6-dibromomethylpyridine derivatives involve radical bromination of 2,6-dimethylpyridine (lutidine) using NBS or bromine with radical initiators. This method can be adapted for methoxy-substituted analogs by starting from 2,6-dimethoxypyridine.
Comparative Data Table
| Method | Starting Material | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| NBS Bromination | 3-methyl-2,6-dimethoxypyridine | NBS, benzoyl peroxide | 65–80 | Selective, scalable, widely used |
| Pyridone Intermediate | 3-pyridone | Bromine, NaOH, MeI, Na | 70–80 | More steps, suited for bromo-methoxy products |
| Direct Bromomethylation | 2,6-dimethoxypyridine | HBr, paraformaldehyde | <60 | Lower selectivity, less common |
| Radical Bromination (Lutidine) | 2,6-dimethoxypyridine | NBS, radical initiator | 65–75 | Adapted from dibromomethylpyridine methods |
Research Findings and Process Optimization
- The NBS-based radical bromination is preferred for its selectivity and operational simplicity.
- Use of benzoyl peroxide as an initiator and solvents like carbon tetrachloride or dichloromethane improves yield and purity.
- Over-bromination and side reactions can be minimized by controlling reagent stoichiometry and reaction temperature.
- Purification typically involves extraction, washing with saturated sodium chloride, drying over anhydrous sodium sulfate, and distillation or column chromatography.
Q & A
Q. What are the recommended synthetic routes for 3-(Bromomethyl)-2,6-dimethoxypyridine?
A common approach involves bromination of a precursor such as 2,6-dimethoxypyridine. For example, using N-bromosuccinimide (NBS) under radical initiation or photolytic conditions to selectively introduce the bromomethyl group at the 3-position. Solvents like CCl₄ or acetonitrile, with azo initiators (e.g., AIBN), are typically employed . Alternative methods may involve halogen exchange or substitution from pre-functionalized pyridine derivatives, though regioselectivity must be carefully controlled using steric and electronic directing groups .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and bromomethyl integration (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR) .
- X-ray Crystallography : Resolves stereoelectronic effects; ORTEP diagrams (e.g., as used for 2,6-dimethoxypyridine derivatives) validate bond angles and molecular conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How do the 2,6-dimethoxy substituents influence the reactivity of the bromomethyl group?
The electron-donating methoxy groups at the 2- and 6-positions increase the electron density at the pyridine ring, potentially stabilizing transition states during nucleophilic substitutions. Computed pKa(THF) values for related dimethoxypyridines (e.g., ~23–25) suggest enhanced CH acidity at adjacent positions, directing regioselectivity in deprotonation or substitution reactions . For example, in cross-coupling reactions, the bromomethyl group may act as an electrophilic site for SN2 mechanisms, while the dimethoxy groups sterically hinder adjacent positions .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Discrepancies often arise from purity variations or polymorphic forms. Methodological solutions include:
- Purity Analysis : Use GC or HPLC to verify >97% purity, as impurities (e.g., residual solvents) can depress melting points .
- Recrystallization Optimization : Test multiple solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms .
- Interlab Validation : Cross-reference data with independent studies using standardized protocols (e.g., heating rates in DSC) .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Bioprobes : The bromomethyl group serves as a handle for bioconjugation (e.g., attaching fluorophores or targeting moieties via thiol- or amine-click chemistry) .
- SAR Studies : Derivatives synthesized via nucleophilic substitution (e.g., with amines or heterocycles) can be screened for antimicrobial or kinase-inhibitory activity, as seen in structurally related pyridine derivatives .
- Prodrug Design : The bromine atom allows further functionalization to enhance bioavailability or target specificity .
Q. What analytical challenges arise in studying its degradation or stability?
- Hydrolytic Stability : The bromomethyl group is prone to hydrolysis under humid conditions. Monitor via LC-MS for debrominated byproducts (e.g., 3-hydroxymethyl-2,6-dimethoxypyridine) .
- Light Sensitivity : UV-Vis spectroscopy and accelerated aging studies under controlled light exposure can quantify photodegradation pathways .
- Surface Interactions : Advanced microspectroscopic imaging (e.g., ToF-SIMS) may reveal adsorption dynamics on labware surfaces, critical for accurate concentration measurements .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Bromomethylation
| Parameter | Condition/Value | Reference |
|---|---|---|
| Precursor | 2,6-Dimethoxypyridine | |
| Brominating Agent | NBS (with AIBN initiator) | |
| Solvent | CCl₄ or CH₃CN | |
| Reaction Temperature | 60–80°C (reflux) | |
| Yield Range | 60–75% (GC purity ≥96%) |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.45 (s, 2H, CH₂Br) | |
| X-ray Crystallography | Bond length C-Br: ~1.93 Å | |
| HRMS (ESI+) | [M+H]⁺ calc. 246.0, found 246.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
